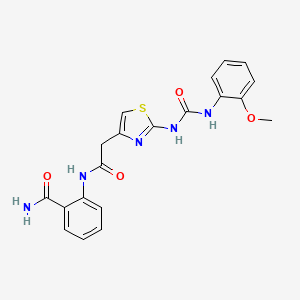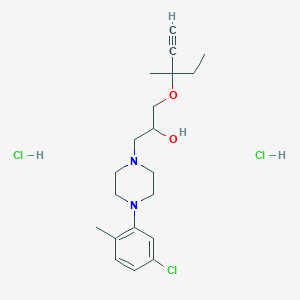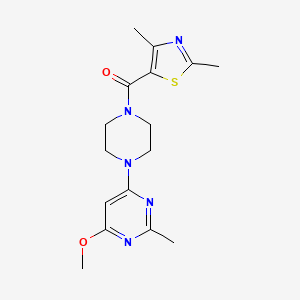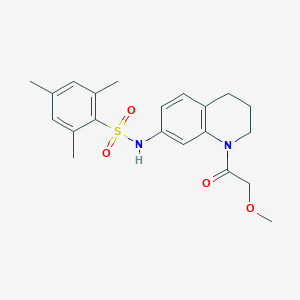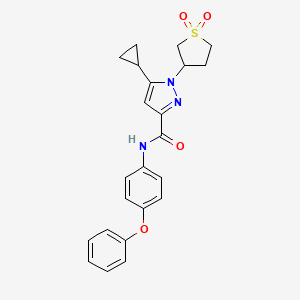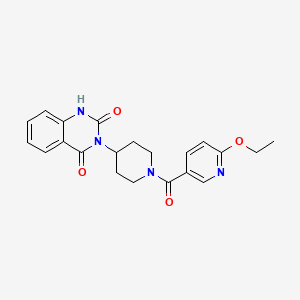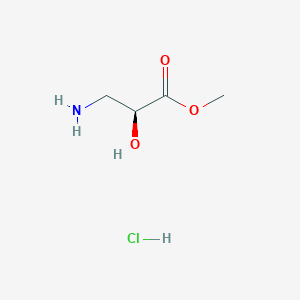![molecular formula C15H14F2N2O4 B2735947 2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid CAS No. 1334034-83-1](/img/structure/B2735947.png)
2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give clues about how the compound behaves under different conditions .科学的研究の応用
Environmental Exposure and Effects
Phenoxy acid herbicides, such as MCPA and mecoprop, have been evaluated for their exposure levels in farm workers and their metabolic pathways. These studies highlight the significant percutaneous absorption route and the biological half-life of these compounds, indicating their persistence in the human body and the environment. The increased urinary excretion of sodium and potassium ions suggests a physiological effect on kidney ion transport due to these herbicides (Manninen et al., 1986).
Health Implications
Research on 2,4-Dichlorophenoxyacetic acid (a closely related compound) poisoning highlights the potential for misdiagnosis due to similar initial manifestations to anticholinesterase poisoning, a common cause of agrochemical poisoning. This emphasizes the need for accurate identification of the offending compound for appropriate management (Bhalla et al., 2007).
Toxicity and Exposure Studies
Studies on the toxicity and exposure to phenoxy acids and chlorophenols have been conducted, including case-control studies linking exposure to an increased risk of soft-tissue sarcomas. These findings suggest that carcinogenic effects might be exerted by these compounds or by impurities such as chlorinated dibenzodioxins and dibenzofurans present in commercial preparations (Hardell & Sandström, 1979).
Industrial and Consumer Product Exposure
Investigations into the use of phenoxyethanol in premature newborns as an antiseptic highlight the compound's absorption and metabolic pathways, demonstrating the balance between efficacy and potential risks associated with its use in vulnerable populations (Bührer et al., 2002).
Environmental Monitoring
Environmental monitoring studies, such as those assessing the presence of 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) in US adults, provide insights into human exposure levels to various phenoxy acids and their analogs. These studies are crucial for understanding exposure pathways and potential health risks associated with environmental contaminants (Silva et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-9(2)19-13(20)11(8-18)6-10-4-3-5-12(7-10)23-15(16,17)14(21)22/h3-7,9H,1-2H3,(H,19,20)(H,21,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUTWNUNALLFAV-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)OC(C(=O)O)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)OC(C(=O)O)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)
![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)
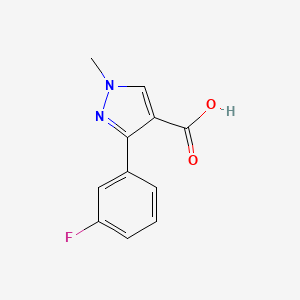
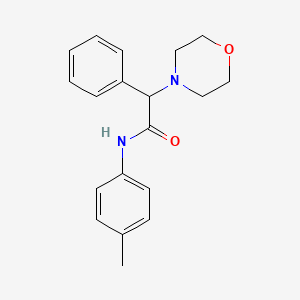
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
